molecular formula C16H18BrN3OS B297268 N-(2-bromo-4,5-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

N-(2-bromo-4,5-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B297268
M. Wt: 380.3 g/mol
InChI Key: NTDALQAYGOGTCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4,5-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique synthesis method, mechanism of action, and biochemical and physiological effects that make it a promising candidate for future research.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models of arthritis. Additionally, studies have shown that this compound can inhibit the growth of cancer cells in vitro and in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-bromo-4,5-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is that it has been shown to be relatively safe in animal models. However, one limitation of this compound is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-bromo-4,5-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide. One direction is to further investigate the compound's anti-inflammatory properties and potential applications in the treatment of arthritis. Another direction is to investigate the compound's potential anticancer properties and its ability to inhibit cancer growth. Additionally, future research could focus on developing more water-soluble derivatives of this compound that could be more easily administered in experimental settings.

Synthesis Methods

The synthesis of N-(2-bromo-4,5-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 2-bromo-4,5-dimethylphenylamine with 2-bromoacetic acid to form N-(2-bromo-4,5-dimethylphenyl)-2-bromoacetamide. This intermediate product is then reacted with potassium thioacetate to form N-(2-bromo-4,5-dimethylphenyl)-2-[(methylthio)acetamido]acetamide. The final step involves the reaction of this intermediate product with 4,6-dimethylpyrimidine-2-thiol to form this compound.

Scientific Research Applications

N-(2-bromo-4,5-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide has been studied for its potential applications in the field of medicine. Research has shown that this compound has anti-inflammatory properties that could be useful in the treatment of inflammatory diseases such as arthritis. Additionally, studies have shown that this compound has potential anticancer properties that could be useful in the development of new cancer treatments.

Properties

Molecular Formula

C16H18BrN3OS

Molecular Weight

380.3 g/mol

IUPAC Name

N-(2-bromo-4,5-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C16H18BrN3OS/c1-9-5-13(17)14(6-10(9)2)20-15(21)8-22-16-18-11(3)7-12(4)19-16/h5-7H,8H2,1-4H3,(H,20,21)

InChI Key

NTDALQAYGOGTCT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)CSC2=NC(=CC(=N2)C)C

Canonical SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)CSC2=NC(=CC(=N2)C)C

Origin of Product

United States

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